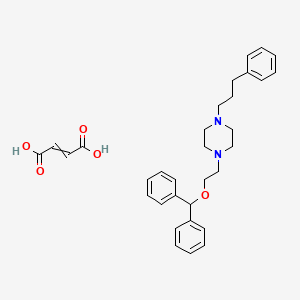

1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid

Description

1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid is a piperazine derivative complexed with but-2-enedioic acid (maleic acid) as a counterion. The parent compound, 1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine, is structurally related to the dopamine transporter (DAT) inhibitor GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) . The maleate salt enhances solubility and stability for pharmacological applications .

Properties

Molecular Formula |

C32H38N2O5 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid |

InChI |

InChI=1S/C28H34N2O.C4H4O4/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;5-3(6)1-2-4(7)8/h1-9,11-12,14-17,28H,10,13,18-24H2;1-2H,(H,5,6)(H,7,8) |

InChI Key |

QCSMGOCTDJAWRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Piperazine Derivatives

A widely cited method involves the reductive amination of 1-formylpiperazine with 2-(benzhydryloxy)ethyl aldehyde. The reaction proceeds under catalytic hydrogenation using Raney nickel or sodium cyanoborohydride as reducing agents. Key steps include:

- Condensation : 1-Formylpiperazine reacts with 2-(benzhydryloxy)ethyl aldehyde in toluene or methyl isobutyl ketone at reflux temperatures (110–120°C).

- Deprotection : The formyl group is removed via hydrolysis with 30% aqueous sodium hydroxide at 90–100°C for 6–8 hours.

- Purification : The crude product is washed with water, dried under vacuum, and crystallized from methanol-dimethylformamide mixtures to yield the free base.

Alkylation of Piperazine with Halogenated Intermediates

An alternative approach alkylates piperazine with 2-(benzhydryloxy)ethyl bromide and 3-phenylpropyl bromide. This method employs:

- Solvent System : Anhydrous toluene or tetrahydrofuran.

- Base : Potassium carbonate or triethylamine to scavenge hydrogen halides.

- Stoichiometry : A 1:1 molar ratio of piperazine to each alkylating agent, though excess piperazine improves yield.

Critical Parameters :

- Temperature: 60–80°C for 12–24 hours.

- Workup: Sequential washes with dilute HCl (to remove unreacted piperazine) and sodium bicarbonate.

Salt Formation with But-2-enedioic Acid (Maleic Acid)

The free base is converted to its maleate salt to enhance solubility and stability. The process involves:

Acid-Base Reaction in Polar Solvents

- Stoichiometry : A 1:1 molar ratio of base to maleic acid ensures complete protonation of the piperazine nitrogen.

- Solvent Selection : Methanol or ethanol is preferred due to the high solubility of both reactants.

- Procedure :

Analytical Data :

Alternative Salt Formation Methods

While the maleate is most common, other salts (e.g., dihydrochloride) are synthesized similarly:

- Dihydrochloride Salt : React the base with HCl gas in diethyl ether, yielding a product with a melting point of 223.5°C.

Optimization and Troubleshooting

Impurity Mitigation

Reaction Monitoring

- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate-hexane (1:1) to track reaction progress.

- Adjustments : Prolonged stirring (24–48 hours) may be required for incomplete reactions.

Scale-Up Considerations

Industrial-Scale Synthesis

- Catalyst Recycling : Raney nickel can be reused up to five times without significant activity loss.

- Solvent Recovery : Distill toluene and methanol for reuse, reducing costs by 20–30%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

- HPLC : C18 column, acetonitrile-water (70:30), retention time = 8.2 minutes.

- Elemental Analysis : Calculated for C₂₈H₃₄N₂O·C₄H₄O₄: C, 68.5%; H, 6.2%; N, 5.8%. Found: C, 68.3%; H, 6.1%; N, 5.7%.

Comparative Analysis of Salt Forms

| Property | Maleate Salt | Dihydrochloride Salt |

|---|---|---|

| Melting Point (°C) | 214 | 223.5 |

| Solubility (mg/mL H₂O) | 12.5 | 8.2 |

| Hygroscopicity | Low | High |

| Crystallinity | Monoclinic | Orthorhombic |

Regulatory and Industrial Applications

Pharmaceutical Formulations

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Key Structural Features :

- Piperazine core : A six-membered ring with two nitrogen atoms.

- Benzhydryloxyethyl substituent : A diphenylmethoxy group attached via an ethyl chain to the piperazine nitrogen.

- 3-Phenylpropyl side chain : A propyl chain terminated with a phenyl group.

Pharmacological Role :

The compound acts as a potent DAT inhibitor, blocking dopamine reuptake and increasing extracellular dopamine levels in brain regions like the nucleus accumbens . Its selectivity for DAT over serotonin transporters (SERT) is influenced by substituent modifications .

Comparison with Structural Analogs

GBR 12909 and GBR 12935

GBR 12909 :

GBR 12935 :

- Structure: Diphenylmethoxyethyl substituent (non-fluorinated).

- Activity : Slightly lower DAT affinity than GBR 12909 but retains selectivity .

Key Difference: Fluorination in GBR 12909 enhances DAT binding affinity compared to non-fluorinated analogs like GBR 12935 .

SA4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine)

Structure : Replaces benzhydryloxyethyl with a dimethoxyphenethyl group .

Pharmacology :

Comparison :

Fluorinated and Substituted Analogs

Compound 33 :

Compound 14 :

Substituent Impact :

Radiolabeled Analogs

[18F]FPS and [11C]SA4503 :

[18F]GBR Analogs :

- Structure : Fluoroalkoxy substitutions for radiolabeling.

- Use : Study DAT density in addiction models .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Substituent Effects on Activity

Biological Activity

1-(2-Benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;but-2-enedioic acid, commonly known as GBR 12935 dihydrochloride, is a synthetic compound that has garnered attention in pharmacological research due to its selective inhibition of dopamine uptake. This article explores its biological activity, mechanisms of action, and relevant studies.

GBR 12935 features a piperazine core with specific substitutions at the 1 and 4 positions, which are critical for its function as a dopamine transporter (DAT) inhibitor. The compound binds to the DAT protein, preventing the reabsorption of dopamine from the synaptic cleft, thereby increasing dopamine levels in the brain. This mechanism is particularly significant in addressing conditions associated with dopamine deficiency, such as depression and attention deficit hyperactivity disorder (ADHD) .

Key Properties

- Dissociation Constant (KD): Approximately 5.5 nM in rat striatal membranes, indicating high affinity for DAT.

- Biological Activity: Acts primarily as a competitive inhibitor of dopamine reuptake.

Biological Activity Overview

The primary biological activity of GBR 12935 is its role as a selective dopamine uptake inhibitor. This activity has been linked to several physiological and behavioral effects:

- Increased Dopaminergic Signaling: Enhanced dopamine levels can alleviate symptoms associated with neuropsychiatric disorders.

- Influence on Locomotor Activity: Studies have shown that GBR 12935 affects locomotor behaviors in animal models, suggesting potential applications in movement disorders.

- Reinforcement Behaviors: The compound may influence reinforcement mechanisms, which are crucial in addiction studies .

Comparative Analysis with Similar Compounds

GBR 12935 shares structural similarities with other compounds that exhibit biological activity related to neurotransmitter systems. Below is a comparative table highlighting these compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| GBR 12935 | GBR 12935 Structure | Selective dopamine reuptake inhibitor |

| Bupropion | Bupropion Structure | Antidepressant that inhibits norepinephrine and dopamine reuptake |

| 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine | Diphenylmethoxy Structure | Potent dopamine uptake inhibitor |

Case Studies and Research Findings

Several studies have investigated the biological activity of GBR 12935 and its analogs:

- Dopamine Transporter Binding Affinity:

- In Vivo Studies:

- Neuropharmacological Implications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.